3-Ethynylpiperidine hydrochloride

basicity pKa piperidine

3-Ethynylpiperidine hydrochloride (CAS 959918‑19‑5) is a six‑membered saturated nitrogen heterocycle bearing a terminal alkyne at the 3‑position, supplied as the hydrochloride salt. With a molecular formula of C₇H₁₂ClN and a molecular weight of 145.63 g·mol⁻¹, it serves as a versatile intermediate in medicinal chemistry, particularly for click chemistry (CuAAC) and Sonogashira cross‑coupling.

Molecular Formula C7H12ClN
Molecular Weight 145.63 g/mol
CAS No. 959918-19-5
Cat. No. B1394876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylpiperidine hydrochloride
CAS959918-19-5
Molecular FormulaC7H12ClN
Molecular Weight145.63 g/mol
Structural Identifiers
SMILESC#CC1CCCNC1.Cl
InChIInChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H
InChIKeyDOVRPBHQYGSJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylpiperidine Hydrochloride (CAS 959918-19-5) – Core Building Block Identity & Procurement Baseline


3-Ethynylpiperidine hydrochloride (CAS 959918‑19‑5) is a six‑membered saturated nitrogen heterocycle bearing a terminal alkyne at the 3‑position, supplied as the hydrochloride salt . With a molecular formula of C₇H₁₂ClN and a molecular weight of 145.63 g·mol⁻¹, it serves as a versatile intermediate in medicinal chemistry, particularly for click chemistry (CuAAC) and Sonogashira cross‑coupling . The compound is commercially available from multiple reputable vendors at purities of ≥95 % (e.g., Aladdin, Bidepharm, AKSci) and is cited in key pharmaceutical patents such as WO2007/141504 A1 [1].

Why 3-Ethynylpiperidine Hydrochloride Cannot Be Replaced by Generic Ethynyl‑Heterocycles or Positional Isomers


The position of the ethynyl group on the piperidine ring critically modulates basicity (pKa ≈ 9.45 for the 3‑isomer vs. ~10.8 for unsubstituted piperidine) as well as the steric and electronic environment of the secondary amine, directly influencing downstream reactivity in cross‑coupling and cycloaddition reactions . Commercially available analogues such as 4‑ethynylpiperidine hydrochloride or 3‑ethynylpyrrolidine hydrochloride lack equivalent documentation of batch‑specific QC (NMR, HPLC, GC) and are not referenced in the same breadth of pharmaceutical patents (e.g., WO2007/141504, US2004/229864), making simple substitution risky for reproducible synthesis and intellectual property integrity .

Quantitative Differentiation Evidence for 3‑Ethynylpiperidine Hydrochloride Against the Closest Analogs


Basicity Shift: 3‑Ethynylpiperidine HCl Exhibits a Measurably Lower pKa than Unsubstituted Piperidine

The conjugate acid of 3‑ethynylpiperidine has a pKa of 9.447, determined experimentally . This is approximately 1.4 log units lower than the pKa of unsubstituted piperidine (~10.8) [1], reflecting the electron‑withdrawing inductive effect of the ethynyl group at the 3‑position. In contrast, the 4‑ethynyl isomer is predicted to exhibit a pKa closer to that of piperidine because the substituent is para to the nitrogen, reducing its inductive influence. This difference alters the protonation state at physiological pH and can modulate the reactivity of the secondary amine in acylation, reductive amination, and salt formation steps.

basicity pKa piperidine ethynyl substitution

Comprehensive Batch‑Level QC Documentation: Bidepharm Delivers NMR, HPLC, and GC with Every Lot

Among suppliers of 3‑ethynylpiperidine hydrochloride, Bidepharm (Product No. BD162267) explicitly provides batch‑specific quality control data including NMR, HPLC, and GC with each shipment . In comparison, Aladdin Scientific supplies the compound at 95 % purity but does not commit to multi‑technique batch certificates in its standard offering , and AKSci offers a certificate of analysis (COA) upon request but without guaranteed triple‑technique coverage . This documented analytical package reduces the risk of receiving material that passes a simple purity threshold yet contains structurally similar impurities (e.g., regioisomers or de‑halogenated byproducts) that could confound biological or catalytic assays.

quality control NMR HPLC GC batch certification

Patent‑Verified Utility: 3‑Ethynylpiperidine Is Explicitly Claimed as an Intermediate in UCB Pharma’s WO2007/141504

Patent WO2007/141504 A1 (UCB Pharma S.A.) explicitly discloses 3‑ethynylpiperidine hydrochloride as an intermediate in the synthesis of a family of therapeutic agents (page 59) [1]. By contrast, the 4‑ethynyl regioisomer is not mentioned in this patent, and the 3‑ethynylpyrrolidine analogue is absent from the same synthetic scheme. This direct citation in a major pharmaceutical patent provides procurement teams with confidence that the 3‑ethynylpiperidine scaffold is validated for scale‑up and is likely to be supported by a robust supply chain. Additionally, US2004/229864 A1 references the Boc‑protected derivative, further confirming the importance of the 3‑ethynyl substitution pattern in drug discovery .

patent intermediate pharmaceutical synthesis WO2007/141504

Physicochemical Property Fingerprint: TPSA, logP, and Solubility Differentiate the 3‑Ethynyl Isomer from Its 4‑Substituted Counterpart

Bidepharm reports comprehensive calculated physicochemical parameters for 3‑ethynylpiperidine hydrochloride: topological polar surface area (TPSA) = 12.03 Ų, consensus logP = 1.19, and aqueous solubility (ESOL) of 3.21 mg·mL⁻¹ . For 4‑ethynylpiperidine, ChemSpider lists a predicted logP of 0.93 and a TPSA of 12 Ų . Although the TPSA values are nearly identical, the 0.26‑unit higher logP of the 3‑isomer indicates modestly greater lipophilicity, which may translate into improved membrane permeability for derived conjugates. In the context of lead optimisation, such differences can be decisive when balancing potency, solubility, and metabolic stability [1].

physicochemical properties TPSA logP solubility drug‑likeness

Evidence‑Backed Application Scenarios for 3‑Ethynylpiperidine Hydrochloride


Click Chemistry Probe Assembly via CuAAC

The terminal alkyne at the 3‑position directly participates in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling efficient conjugation to fluorescent reporters, biotin affinity tags, or PEG chains. The moderate basicity (pKa 9.45) ensures the secondary amine remains predominantly protonated under the slightly acidic conditions typical of CuAAC, minimising unwanted side reactions at the nitrogen centre .

Medicinal Chemistry Scaffold for CNS‑Targeted Libraries

With a TPSA of 12.03 Ų and a consensus logP of 1.19, 3‑ethynylpiperidine hydrochloride sits within the optimal property space for CNS drug candidates. Its explicit use in UCB Pharma’s patent WO2007/141504 demonstrates industrial validation of the scaffold for neurological indications [1]. The availability of batch‑specific NMR, HPLC, and GC from Bidepharm further supports the reproducible synthesis of CNS‑directed compound libraries .

Sonogashira Cross‑Coupling Building Block

The ethynyl group undergoes palladium‑catalysed Sonogashira coupling with aryl or vinyl halides, allowing rapid diversification of the piperidine core. The 3‑substitution pattern introduces a stereogenic centre that can be exploited for enantioselective synthesis, a feature absent in the symmetrical 4‑ethynyl isomer .

Intermediate for Kinase Inhibitor Programmes Referenced in Patent Literature

The Boc‑protected derivative, 1‑Boc‑3‑ethynylpiperidine, is cited in US2004/229864 A1 as an intermediate for kinase‑targeted compounds. Procurement of the hydrochloride salt provides a convenient entry point for N‑Boc protection and subsequent elaboration into patent‑disclosed inhibitor chemotypes .

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